molecular formula C9H6N2O3 B1442043 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 1190309-98-8

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B1442043
CAS No.: 1190309-98-8
M. Wt: 190.16 g/mol
InChI Key: VJNOOKLWHLYNMQ-UHFFFAOYSA-N
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Description

3-Formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core substituted with a formyl group at position 3 and a carboxylic acid group at position 7. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or multitarget ligands due to its dual functional groups.

Properties

IUPAC Name

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-5-3-11-7-6(5)1-2-10-8(7)9(13)14/h1-4,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNOOKLWHLYNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells. Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the rate of glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of kinases by competing with ATP for binding sites, leading to reduced phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. For example, the compound can inhibit the activity of lactate dehydrogenase, leading to reduced lactate production and altered glycolytic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. For instance, it can accumulate in the mitochondria, where it exerts its effects on mitochondrial enzymes and metabolic processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific cellular compartments, such as the nucleus and mitochondria. In the nucleus, it can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect the activity of mitochondrial enzymes, leading to changes in cellular energy metabolism.

Biological Activity

3-Formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural properties allow it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₆N₂O₃
  • CAS Number : 1190319-72-2
  • Molecular Weight : 190.156 g/mol
  • Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets. Notably, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance:

  • In vitro Studies : Compounds derived from this compound have demonstrated significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells.
  • Mechanistic Insights : The compound's ability to disrupt microtubule dynamics is linked to its effectiveness in inducing apoptosis in cancer cells .

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of this compound:

  • Antibacterial Effects : It has shown efficacy against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
  • Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication, particularly in the context of HIV and other viral pathogens .

Study 1: Anticancer Efficacy

A recent study investigated the antiproliferative effects of this compound on human colon adenocarcinoma cells. The results indicated an IC50 value in the sub-micromolar range, demonstrating significant potency against cancer cell growth. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics. This suggests a promising role in addressing antibiotic resistance .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AnticancerColon AdenocarcinomaSub-micromolar
AntimicrobialVarious Bacterial StrainsLower than antibiotics
AntiviralHIVModerate activity

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have shown that derivatives of 1H-pyrrolo[2,3-c]pyridine exhibit promising anticancer properties. For instance, compounds derived from this scaffold have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor progression. One study reported that a specific derivative demonstrated IC50 values of 7 nM against FGFR1, indicating strong inhibitory activity against breast cancer cell lines such as 4T1 and MDA-MB-231 .

2. Allosteric Modulation

Another significant application is in the modulation of metabotropic glutamate receptor 5 (mGluR5). Compounds based on the pyrrolo[2,3-c]pyridine structure have been developed as allosteric antagonists for mGluR5, which is implicated in various neurological disorders. The ability to vary substituents on the pyrrolo[2,3-c]pyridine core allows for fine-tuning of biological activity, making these compounds valuable for therapeutic development in treating conditions such as anxiety and schizophrenia .

Organic Synthesis

1. Synthesis of New Heterocycles

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various heterocyclic compounds through reactions with different nucleophiles. For example, it can participate in condensation reactions leading to the synthesis of more complex structures that may possess unique biological activities or material properties .

2. Functionalization Techniques

Several functionalization strategies have been explored to modify the 3-formyl group and enhance the compound’s reactivity. These modifications can lead to derivatives with improved solubility and bioavailability, thus expanding their potential applications in drug development and materials science.

Materials Science Applications

1. Development of Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of pyrrolo[2,3-c]pyridine derivatives make them suitable candidates for use in organic electronics, particularly in the fabrication of OLEDs. Their ability to form stable films and exhibit good charge transport properties is being investigated for potential use in next-generation display technologies.

2. Photovoltaic Devices

Research is also being conducted into the use of pyrrolo[2,3-c]pyridine-based compounds in photovoltaic cells. Their electronic characteristics can be tailored for optimal light absorption and energy conversion efficiency, making them promising materials for solar energy applications.

Case Study 1: FGFR Inhibition

A series of studies focused on synthesizing and evaluating 1H-pyrrolo[2,3-c]pyridine derivatives as FGFR inhibitors demonstrated that specific substitutions could significantly enhance their potency against cancer cell lines. Notably, compound modifications led to a nearly 300-fold increase in FGFR1 activity compared to earlier derivatives .

Case Study 2: Allosteric Modulators

The exploration of allosteric modulators based on this compound has opened new avenues for treating neurological disorders by targeting mGluR5. Variations in substituents have shown promise in enhancing selectivity and efficacy while reducing side effects associated with traditional receptor agonists .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Activity at neuronal L-type calcium channels and DYRK1A kinase is highly sensitive to substituent positions (e.g., ambocarb derivatives) . The target compound’s formyl group at position 3 and carboxylic acid at 7 may optimize multitarget binding.
  • Electronic and Steric Effects : Formyl groups enhance electrophilicity for covalent interactions, while bromine or methyl groups introduce steric bulk that may hinder binding .
  • Synthetic Feasibility : High yields (71–95%) for chloro- and methoxy-substituted analogs suggest viable routes for modifying the target compound .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Substituents Reference
3-Formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid C8H6N2O3 162.15 ~3.0* Formyl (C3), COOH (C7)
3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid C7H4BrN2O2 243.03 N/A Br (C3), COOH (C7)
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate C10H8N2O3 204.18 N/A Formyl (C3), COOMe (C4)

*Estimated based on analog data .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically follows a pathway starting from appropriately substituted pyridine or pyrrole precursors. Key steps involve:

  • Construction of the fused pyrrolo[2,3-c]pyridine core.
  • Introduction of the carboxylic acid functionality at the 7-position.
  • Selective formylation at the 3-position of the heterocyclic system.

This approach often requires careful control of reaction conditions to achieve regioselectivity and maintain functional group integrity.

Preparation via Pyridine and Pyrrole Precursors

According to a detailed master thesis on substituted pyrrolo[3,2-c]pyridines and pyrrolo[2,3-b]pyridines, the synthesis involves condensation reactions starting from substituted pyridine derivatives. The carboxylic acid moiety is introduced via Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, leading to an intermediate that can be further transformed into the target heterocycle.

Key steps include:

  • Starting from an N-protected 2-substituted pyrrole.
  • Introduction of the carboxylic acid group by Knoevenagel condensation.
  • Conversion of the carboxylic acid to an azide intermediate.
  • Curtius rearrangement to form the fused pyrrolo[2,3-c]pyridine ring system with the desired substitution pattern.

This method allows for the preparation of 5-azaindole derivatives structurally close to the target compound, with the possibility of varying the protecting groups to modulate polarity and reactivity.

Functional Group Transformations: Formylation and Carboxylation

The formyl group at the 3-position can be introduced through selective formylation reactions, such as Vilsmeier-Haack formylation, which is commonly used to add aldehyde groups to activated heteroaromatic rings. The carboxylic acid at the 7-position is typically introduced earlier in the synthesis or via oxidation of a methyl or aldehyde precursor.

Oxidation methods for converting formyl groups to carboxylic acids or vice versa are also reported, using oxidizing agents like potassium permanganate or other selective oxidants.

Suzuki Coupling and Bromination Steps

From patent literature on related pyrrolo[2,3-b]pyridine derivatives, Suzuki-Miyaura cross-coupling reactions are employed to introduce aryl or heteroaryl substituents at specific positions on the pyrrolo ring system. For example, 5-bromo-7-azaindole intermediates undergo palladium-catalyzed coupling with boronic acids under mild conditions (e.g., Pd(dppf)Cl2 catalyst, potassium carbonate base, dioxane/water solvent system, 80°C to reflux).

Subsequent bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane enables further functionalization, including formylation or tosylation steps to achieve the desired substitution pattern.

Purification and Isolation

Purification of intermediates and final products often involves:

  • Acid-base extractions.
  • Ion exchange resin treatment (e.g., DOWEX 50WX2-400) to remove impurities and isolate the target compound.
  • Recrystallization or chromatographic techniques to obtain high purity material suitable for further use or biological testing.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Knoevenagel condensation Aldehyde + active methylene compound, base catalyst Introduction of carboxylic acid precursor
2 Azide formation & Curtius rearrangement Conversion of carboxylic acid to azide, thermal rearrangement Formation of fused pyrrolo[2,3-c]pyridine core
3 Suzuki coupling 5-bromo-7-azaindole, phenylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80°C Aryl substitution at 5-position
4 Bromination Br2 or NBS, organic solvent, 0°C to RT Bromination at 3-position
5 Formylation Vilsmeier-Haack or equivalent formylating agent Introduction of formyl group at 3-position Inferred
6 Purification Ion exchange resin, extraction, chromatography Isolation of pure product

Research Findings and Considerations

  • The choice of protecting groups on the pyrrole nitrogen significantly affects the polarity and solubility of intermediates, influencing purification efficiency and reaction outcomes.
  • The Suzuki coupling conditions are optimized to minimize side reactions and maximize yield, with palladium catalysts and base choice critical for success.
  • Bromination conditions require careful temperature control to avoid over-bromination or decomposition.
  • The Curtius rearrangement step is a key transformation enabling ring closure and formation of the target heterocycle with the correct substitution pattern.

Q & A

Q. What are alternative routes to access this compound without traditional formylation?

  • Methodological Answer :
  • Multi-component reactions : Ugi-azide reaction with pyrrolopyridine amines, isocyanides, and carboxylic acids .
  • Enzymatic oxidation : Use aldehyde dehydrogenases to oxidize hydroxymethyl precursors .
  • Photocatalytic C–H activation : Visible-light-mediated formylation using Ru(bpy)3²⁺ and DMF as a carbonyl source .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Reactant of Route 2
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

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